

# SRI-011381 (C381): A Novel Small Molecule Agonist of the TGF-β Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**SRI-011381**, also known as C381, is a novel, orally active, and brain-penetrant small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] It has demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models, positioning it as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][4][5] This document provides a comprehensive technical overview of **SRI-011381**, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways.

#### **Mechanism of Action**

**SRI-011381** (C381) exerts its effects through a unique mechanism that involves the direct targeting of lysosomes. The molecule physically interacts with lysosomal membranes, promoting their acidification. This enhanced lysosomal function leads to an increased breakdown of cellular waste and improves the resilience of lysosomes to damage.[4][6] The restoration of lysosomal homeostasis is intrinsically linked to the activation of the TGF-β signaling pathway.[6]

A genome-wide CRISPR interference screen identified vacuolar-type H+-ATPase (v-ATPase), a proton pump responsible for lysosome acidification, as a key player in the action of **SRI-011381**.[6] By interacting with v-ATPase, **SRI-011381** initiates a cascade that ultimately leads



to the activation of the canonical TGF-β/Smad signaling pathway.[6] This results in the nuclear translocation of phosphorylated Smad proteins, which in turn regulate the transcription of target genes involved in neuroprotection and anti-inflammatory responses.[6] Potential involvement of other pathways such as Beclin-1, mTOR, Wnt, and Notch in the **SRI-011381**-mediated activation of TGF-β signaling has also been suggested.[6]

#### **Data Presentation**

The following tables summarize the quantitative data available for **SRI-011381** (C381) from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of SRI-011381

| Cell Type                 | Concentration  | Observed Effect                                                                                  | Reference |
|---------------------------|----------------|--------------------------------------------------------------------------------------------------|-----------|
| Mouse Lung<br>Fibroblasts | 10 μΜ          | Promoted proliferation; significantly increased TGF-β1, NALP3, collagen-1, and α-SMA expression. | [2][3]    |
| Macrophages               | Dose-dependent | Promoted fibrillar Aβ clearance.                                                                 | [1]       |
| NIH-3T3 Cells             | Not specified  | Increased fibronectin expression when stimulated by metformin.                                   | [7]       |

Table 2: In Vivo Efficacy and Pharmacokinetics of SRI-011381



| Animal Model                                    | Dosage         | Route of<br>Administration         | Key Findings                                                                                                   | Reference |
|-------------------------------------------------|----------------|------------------------------------|----------------------------------------------------------------------------------------------------------------|-----------|
| SBE-luc Mice                                    | 30 mg/kg       | Intraperitoneal<br>(i.p.)          | Protected against kainic acid-induced excitotoxicity and neurodegenerati on.                                   | [1]       |
| FBV Mice                                        | Not specified  | Oral                               | Rapidly absorbed with an oral bioavailability of approximately 50%. ClogP of 3.3, indicating brain penetrance. | [1][6]    |
| APP751Lon,<br>Swetransgenic<br>Mice             | Not specified  | Not specified                      | Reduced<br>neurodegenerati<br>on.                                                                              | [1]       |
| Progranulin-/-<br>Mice                          | Dose-dependent | Not specified                      | Reduced microgliosis.                                                                                          | [6]       |
| Chronic MPTP Mouse Model of Parkinson's Disease | Not specified  | Not specified                      | Rescued dopaminergic neurons; restored memory and motor function.                                              | [6]       |
| YAPGFAP-CKO<br>EAE Mice                         | 30 mg/kg       | i.p. (every 2 days<br>for 22 days) | Partially rescued deficits in the optic nerve and retina; significantly inhibited                              | [3]       |



|                                                     |                         |                        | inflammatory<br>infiltration and<br>relieved neuron<br>loss.                                   |     |
|-----------------------------------------------------|-------------------------|------------------------|------------------------------------------------------------------------------------------------|-----|
| Sprague-Dawley<br>Rats (Traumatic<br>Neuroma Model) | 30 mg/kg                | i.p. (every 2<br>days) | Enhanced TGF-<br>β1/SMAD<br>signaling, leading<br>to increased<br>Collagen I<br>proliferation. | [8] |
| Mice (14-day<br>study)                              | 10, 30, and 75<br>mg/kg | Oral gavage            | Resulted in reductions in red blood cells, hematocrit, and hemoglobin at higher doses.         | [1] |

## **Experimental Protocols**

This section provides an overview of the methodologies used in key experiments involving **SRI-011381**.

#### **Cell Culture and In Vitro Treatment**

- Cell Lines: Mouse lung fibroblasts were utilized to study the effects on fibrosis-related protein expression.[4]
- Culture Conditions: Cells were cultured in a high-glucose medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. The medium was changed every 2-3 days.
   Cells were passaged at 80-90% confluence at a 1:3 ratio, with the fifth passage used for experiments.[4]
- Treatment: A 10  $\mu$ M solution of **SRI-011381** was used for the activation of TGF- $\beta$ 1 signaling in vitro.[2][4]

#### **Animal Studies**



- Animal Models: A variety of mouse and rat models were used to investigate the in vivo effects of SRI-011381, including models for Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic neuroma.[1][3][6][8]
- Administration: **SRI-011381** was administered via intraperitoneal (i.p.) injection or oral gavage.[1][3][8] The vehicle for i.p. injection was dimethyl sulfoxide (DMSO).[1][8]
- Dosage Regimens: Doses ranged from 10 mg/kg to 75 mg/kg, with varying frequencies of administration depending on the study design.[1][3][8]

## **Tissue Preparation for Fibroblast Isolation**

- Tissue Extraction: Tissues were extracted in a sterile environment and rinsed three times in PBS.[4]
- Digestion: The tissue was cut into 1-mm³ blocks and subjected to repeated digestion with 0.25% trypsin at 37°C.[4]
- Plating: The resulting histolysate was evenly spread in a 10-cm petri dish for cell culture.[4]

#### **Identification of Pulmonary Fibroblasts**

 Immunofluorescence: Pulmonary fibroblasts were identified using an anti-vimentin antibody followed by a fluorescent secondary antibody. The cells were then visualized under a fluorescence microscope.[4]

# **Mandatory Visualizations**

The following diagrams, created using the DOT language, illustrate key aspects of **SRI-011381**'s mechanism and experimental application.





Click to download full resolution via product page

Caption: SRI-011381 mechanism of action via lysosomal activation.



Click to download full resolution via product page



Caption: General experimental workflow for **SRI-011381** studies.



Click to download full resolution via product page

Caption: Logical flow of **SRI-011381**'s therapeutic action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SRI-011381 hydrochloride | TGF-beta/Smad | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]



- 4. selleckchem.com [selleckchem.com]
- 5. Novel, Small Molecule Transforming Growth Factor Beta Agonist | Parkinson's Disease [michaeljfox.org]
- 6. Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SRI-011381 (C381): A Novel Small Molecule Agonist of the TGF-β Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610986#sri-011381-c381-as-a-novel-tgf-beta-agonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com